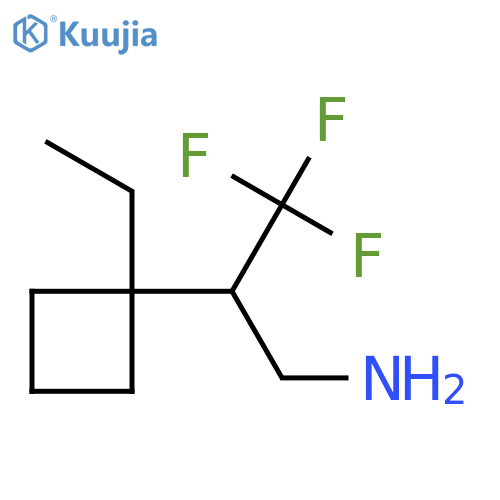Cas no 2228545-93-3 (2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine)

2228545-93-3 structure
商品名:2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine
- 2228545-93-3
- EN300-1954830
-
- インチ: 1S/C9H16F3N/c1-2-8(4-3-5-8)7(6-13)9(10,11)12/h7H,2-6,13H2,1H3
- InChIKey: YIISHKXJPLJCFG-UHFFFAOYSA-N
- ほほえんだ: FC(C(CN)C1(CC)CCC1)(F)F
計算された属性
- せいみつぶんしりょう: 195.12348400g/mol
- どういたいしつりょう: 195.12348400g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1954830-10.0g |
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine |
2228545-93-3 | 10g |
$8680.0 | 2023-05-23 | ||
| Enamine | EN300-1954830-0.1g |
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine |
2228545-93-3 | 0.1g |
$1777.0 | 2023-09-17 | ||
| Enamine | EN300-1954830-0.5g |
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine |
2228545-93-3 | 0.5g |
$1938.0 | 2023-09-17 | ||
| Enamine | EN300-1954830-5g |
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine |
2228545-93-3 | 5g |
$5854.0 | 2023-09-17 | ||
| Enamine | EN300-1954830-1.0g |
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine |
2228545-93-3 | 1g |
$2019.0 | 2023-05-23 | ||
| Enamine | EN300-1954830-1g |
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine |
2228545-93-3 | 1g |
$2019.0 | 2023-09-17 | ||
| Enamine | EN300-1954830-0.25g |
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine |
2228545-93-3 | 0.25g |
$1858.0 | 2023-09-17 | ||
| Enamine | EN300-1954830-2.5g |
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine |
2228545-93-3 | 2.5g |
$3957.0 | 2023-09-17 | ||
| Enamine | EN300-1954830-5.0g |
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine |
2228545-93-3 | 5g |
$5854.0 | 2023-05-23 | ||
| Enamine | EN300-1954830-0.05g |
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine |
2228545-93-3 | 0.05g |
$1696.0 | 2023-09-17 |
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine 関連文献
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
2228545-93-3 (2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine) 関連製品
- 557-08-4(10-Undecenoic acid zinc salt)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
